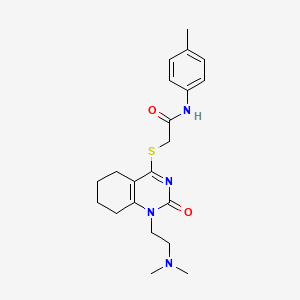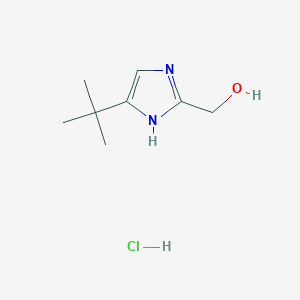
(4-tert-butyl-1H-imidazol-2-yl)methanol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(4-tert-butyl-1H-imidazol-2-yl)methanol hydrochloride” is a chemical compound with the CAS Number: 863399-51-3 . It has a molecular weight of 190.67 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “(4-tert-butyl-1H-imidazol-2-yl)methanol hydrochloride” is 1S/C8H14N2O.ClH/c1-8(2,3)6-4-9-7(5-11)10-6;/h4,11H,5H2,1-3H3,(H,9,10);1H . This indicates the presence of a tert-butyl group attached to an imidazole ring, which is further connected to a methanol group. The compound also includes a hydrochloride group .Physical And Chemical Properties Analysis
“(4-tert-butyl-1H-imidazol-2-yl)methanol hydrochloride” is a powder that is stored at room temperature . It has a molecular weight of 190.67 .Scientific Research Applications
Structural and Magnetic Properties of Hydrochloride Crystals
Studies on hydrochloride crystals based on imidazole derivatives have explored the relationship between magnetic properties and crystal-stacking structures. For instance, 2-(imidazo[1,2-a]pyridin-2-yl)-2-oxoacetic acid radicals in hydrochloride crystals exhibit diamagnetic dimers formed by intermolecular close contacts or supramolecular interactions, resulting in low magnetic susceptibilities. Different crystals show variations in magnetic behavior due to their unique stacking chains and supramolecular interactions (Yong, Zhang, & She, 2013).
Synthesis and Antimicrobial Activity of Imidazole Derivatives
Imidazole derivatives have been synthesized and evaluated for their antimicrobial activity. For example, novel imidazole bearing isoxazole derivatives have been prepared, and some compounds showed potential antimicrobial activity (Maheta, Patel, & Naliapara, 2012).
Synthesis and Application of Imidazole Derivatives
The synthesis of (1-methyl-1H-imidazol-2-yl) methanol derivatives and their conversion into carbonyl compounds have been explored. Such systems can act as masked forms of the carbonyl group, demonstrating the versatility of imidazole derivatives in synthetic chemistry (Ohta, Hayakawa, Nishimura, & Okamoto, 1987).
Safety And Hazards
Future Directions
The future directions for research on “(4-tert-butyl-1H-imidazol-2-yl)methanol hydrochloride” and similar imidazole compounds could involve exploring their potential applications in various fields, given their broad range of chemical and biological properties . Further studies could also focus on developing more efficient synthesis methods .
properties
IUPAC Name |
(5-tert-butyl-1H-imidazol-2-yl)methanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O.ClH/c1-8(2,3)6-4-9-7(5-11)10-6;/h4,11H,5H2,1-3H3,(H,9,10);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEQJRKVGZGSWQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CN=C(N1)CO.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-tert-butyl-1H-imidazol-2-yl)methanol hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![phenyl (2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)carbamate](/img/structure/B2822917.png)
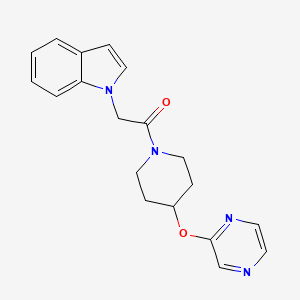
![tert-Butyl 1-[(benzyloxy)carbonyl]amino-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B2822921.png)
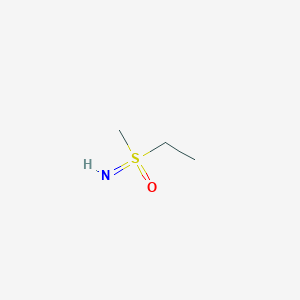
![2-[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-N-(2-methylphenyl)acetamide](/img/structure/B2822925.png)
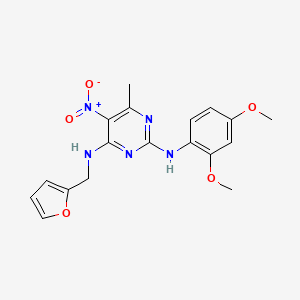
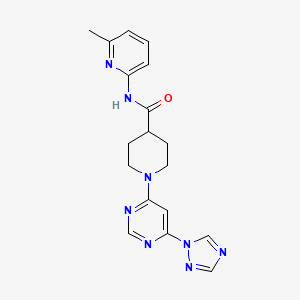
![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-4-ethyl-2,3-dioxopiperazine-1-carboxamide](/img/structure/B2822928.png)
![N-[4-chloro-2-(phenylcarbonyl)phenyl]-2-[(4-methylphenyl)sulfonyl]acetamide](/img/structure/B2822929.png)
![5-{[2-(3,4-dichlorophenyl)-2-oxoethyl]sulfanyl}-2-(propan-2-yl)-2H,3H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2822934.png)
![N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2822935.png)
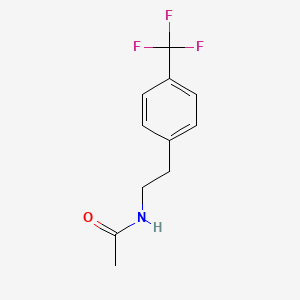
![4-[4-(6,7-Dihydro-5H-cyclopenta[c]pyridazin-3-yloxymethyl)piperidin-1-yl]sulfonylmorpholine](/img/structure/B2822938.png)
